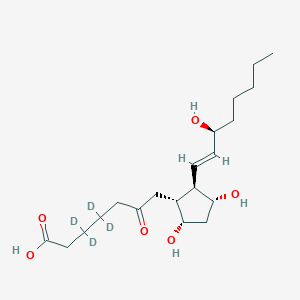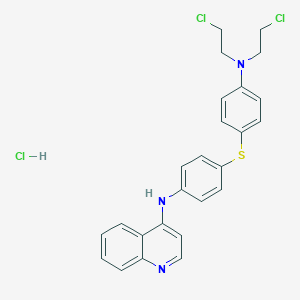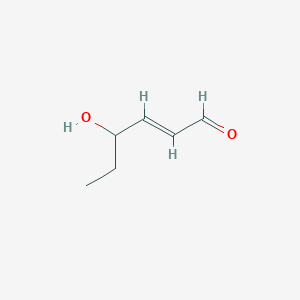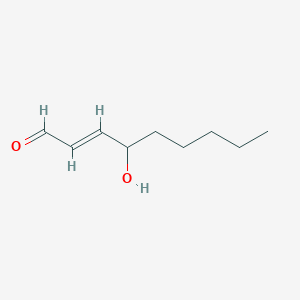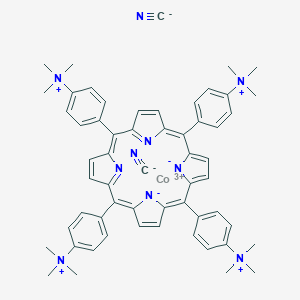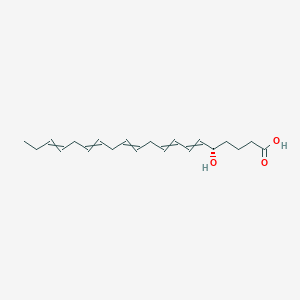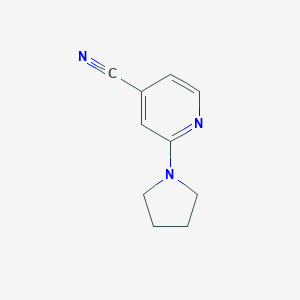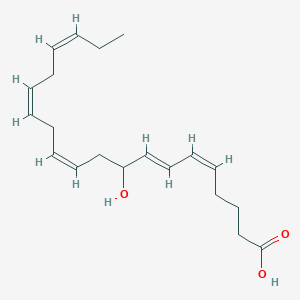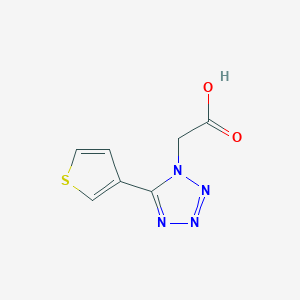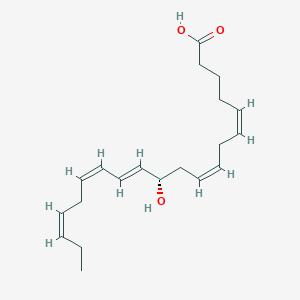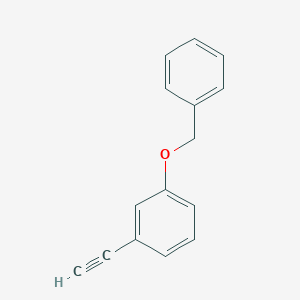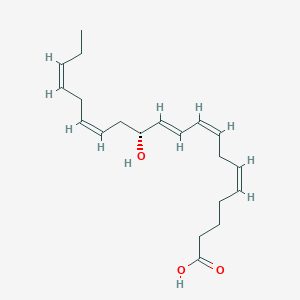
Alpha-Dimorphecolsäure-d4
Übersicht
Beschreibung
“(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid” is a small molecule that belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .
Molecular Structure Analysis
The molecular formula of this compound is C18H32O3 . It has an average weight of 296.4449 and a monoisotopic weight of 296.23514489 .Physical and Chemical Properties Analysis
The compound is practically insoluble in water . The average mass is 296.422 Da and the monoisotopic mass is 296.222748 Da . The density is 1.0±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Induktion der Apoptose
Alpha-Dimorphecolsäure-d4 ist eine Octadecadiensäure und das wichtigste aktive Derivat der Linolsäure, die die Lebensfähigkeit von HL-60-Zellen reduzieren und die Apoptose induzieren kann . Apoptose ist eine Form des programmierten Zelltods, die eine entscheidende Rolle bei der Aufrechterhaltung der Gesundheit von Geweben spielt, indem alte, unnötige und ungesunde Zellen eliminiert werden.
Marker für Lipidperoxidation
Diese Verbindung ist reich an Lipidperoxidationsprodukten (LPO) und ist fast ein idealer Marker für LPO . Lipidperoxidation ist ein Prozess, bei dem Oxidantien wie freie Radikale Lipide angreifen, die Kohlenstoff-Kohlenstoff-Doppelbindungen enthalten, insbesondere mehrfach ungesättigte Fettsäuren (PUFAs).
Biomarker für das Syndrom der hepatischen Sinusoidobstruktion
In einer Pilotstudie wurde this compound als einer der hochregulierten Metaboliten bei Patienten mit dem Syndrom der hepatischen Sinusoidobstruktion (SOS) am Ende der Treo-basierten Konditionierung identifiziert . SOS ist eine potenziell lebensbedrohliche Komplikation nach allogener hämatopoetischer Stammzelltransplantation (allo-HCT), die auf die toxischen Wirkungen des Konditionierungsregimes auf Endothelzellen zurückzuführen ist.
Metabolit im Fettsäurestoffwechsel
This compound ist am Fettsäurestoffwechsel beteiligt. Eine Dysregulation des Fettsäurestoffwechsels ist oft mit verschiedenen Krankheiten verbunden, darunter metabolisches Syndrom, Herz-Kreislauf-Erkrankungen und Krebs .
Wirkmechanismus
Target of Action
It is a deuterium-labeled derivative of 9s-hode , which is known to interact with Peroxisome proliferator-activated receptor gamma (PPARγ) .
Mode of Action
As a deuterium-labeled derivative of 9s-hode, it may share similar interactions with its targets . Deuterium labeling is often used to trace the metabolic pathway of a compound and can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a derivative of 9s-hode, it may influence similar pathways, including those involving pparγ .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
As a derivative of 9s-hode, it may share similar effects, such as influencing the activity of pparγ .
Biochemische Analyse
Biochemical Properties
Cellular Effects
Alpha-dimorphecolic acid-d4 has been shown to influence various cellular processes. It can induce apoptosis in certain cell types, such as HL-60 cells, by reducing cell viability and promoting lipid peroxidation . Furthermore, alpha-dimorphecolic acid-d4 affects cell signaling pathways by activating PPARγ, which in turn modulates gene expression related to lipid metabolism and inflammation . This compound also impacts cellular metabolism by altering the levels of metabolites involved in lipid peroxidation .
Molecular Mechanism
The molecular mechanism of alpha-dimorphecolic acid-d4 involves its binding to PPARγ, which leads to the activation of this nuclear receptor . Upon activation, PPARγ regulates the transcription of target genes involved in lipid metabolism and inflammation. Additionally, alpha-dimorphecolic acid-d4 interacts with lipoxygenases, leading to the formation of lipid peroxidation products . These interactions result in changes in gene expression and cellular metabolism, ultimately influencing cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-dimorphecolic acid-d4 can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its effects on cellular function may vary depending on the duration of exposure. Long-term studies have shown that alpha-dimorphecolic acid-d4 can induce sustained changes in gene expression and cellular metabolism, leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of alpha-dimorphecolic acid-d4 in animal models vary with different dosages. At lower doses, the compound can modulate lipid metabolism and inflammation without causing significant adverse effects . At higher doses, alpha-dimorphecolic acid-d4 may induce toxic effects, such as increased lipid peroxidation and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Alpha-dimorphecolic acid-d4 is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by lipoxygenases to form lipid peroxidation products, which serve as markers for oxidative stress . Additionally, alpha-dimorphecolic acid-d4 activates PPARγ, leading to changes in the expression of genes involved in lipid metabolism and inflammation . These metabolic pathways are crucial for understanding the compound’s role in cellular function and disease processes.
Transport and Distribution
Within cells and tissues, alpha-dimorphecolic acid-d4 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s deuterium labeling allows for precise tracking of its distribution and accumulation in various cellular compartments. This information is essential for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
Alpha-dimorphecolic acid-d4 is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s interaction with PPARγ and lipoxygenases directs it to the nucleus and cytoplasm, respectively . These interactions are facilitated by targeting signals and post-translational modifications that guide the compound to its sites of action. Understanding the subcellular localization of alpha-dimorphecolic acid-d4 is crucial for elucidating its mechanism of action and its impact on cellular function.
Eigenschaften
IUPAC Name |
(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1/i6D,8D,14D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-VKLCZNAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCCCCC(=O)O)O)/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


